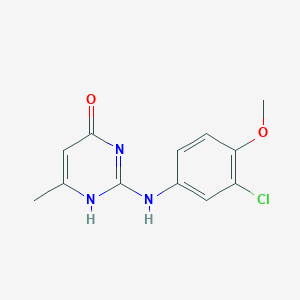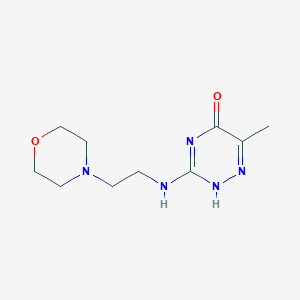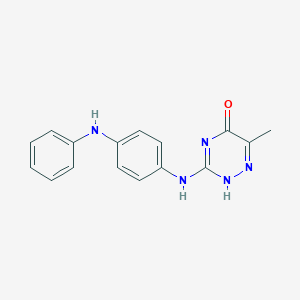
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline, also known as FC-5, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is not fully understood. However, studies have shown that it interacts with various cellular targets, including the sigma-1 receptor, voltage-gated sodium channels, and the N-methyl-D-aspartate (NMDA) receptor. This compound has been found to modulate the activity of these targets, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce tumor growth, and inhibit viral replication. This compound has also been found to improve cognitive function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is its synthetic nature, which allows for consistent production and purity. This compound also has a relatively low toxicity profile, making it suitable for use in various lab experiments. However, one limitation is the limited availability of this compound, which can make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several future directions for 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline research. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also shown potential in treating viral infections, and further research in this area could lead to the development of new antiviral drugs. Additionally, this compound could be studied for its potential use in treating inflammatory conditions, such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. Its mechanism of action is not fully understood, but it has been found to interact with various cellular targets, leading to its observed effects. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research in this area.
Métodos De Síntesis
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of reagents such as lithium aluminum hydride, sodium borohydride, and chloroacetyl chloride. The final step involves the reaction of the intermediate product with furfural to yield this compound.
Aplicaciones Científicas De Investigación
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H22ClNO2 |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H22ClNO2/c21-20-11-5-4-9-16(20)18(15-7-2-1-3-8-15)22(13-12-20)19(23)17-10-6-14-24-17/h1-3,6-8,10,14,16,18H,4-5,9,11-13H2 |
Clave InChI |
ZELKVBCDHILATF-UHFFFAOYSA-N |
SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CO4)Cl |
SMILES canónico |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CO4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)

![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)

